molecular formula C12H11N3O2 B11773350 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Katalognummer: B11773350
Molekulargewicht: 229.23 g/mol
InChI-Schlüssel: HDOLSGWRZPHDCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one ring fused with a 1,2,4-oxadiazole moiety substituted at the 3-position with a phenyl group. It is synthesized via cycloaddition or multi-component reactions, as exemplified in , which describes the preparation of 5-(3,4-dihydro-2(1H)-pyrimidinon-5-yl)-1,2,4-oxadiazoles using TMSCl and DMF/MeCN . The compound’s CAS number (6048-06-2) and analogs are cataloged in commercial databases, reflecting its relevance in research .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C12H11N3O2

Molekulargewicht

229.23 g/mol

IUPAC-Name

4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

InChI

InChI=1S/C12H11N3O2/c16-10-6-9(7-13-10)12-14-11(15-17-12)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)

InChI-Schlüssel

HDOLSGWRZPHDCP-UHFFFAOYSA-N

Kanonische SMILES

C1C(CNC1=O)C2=NC(=NO2)C3=CC=CC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclization of Amino Acid Derivatives

A common approach involves intramolecular cyclization of γ-amino acids or their esters. For instance, γ-lactam formation via thermal or catalytic dehydration has been employed for pyrrolidin-2-one synthesis. In the case of 4-substituted derivatives, pre-functionalization of the γ-carbon with a leaving group (e.g., hydroxyl or halogen) facilitates nucleophilic displacement during cyclization.

Michael Addition-Cyclization Cascade

Michael addition of acrylates to amines, followed by lactamization, offers a two-step route to pyrrolidin-2-ones. This method allows precise control over substituent positioning, which is critical for introducing the oxadiazole group at the 4-position.

1,2,4-Oxadiazole Ring Construction

The 3-phenyl-1,2,4-oxadiazol-5-yl group is typically introduced via cyclocondensation reactions. Three principal methodologies dominate the literature.

One-Pot Synthesis from Carboxylic Acids and Nitriles

A validated method involves reacting carboxylic acids with nitriles in the presence of a coupling agent. For example, the Vilsmeier reagent (POCl₃/DMF) activates carboxylic acids, enabling nucleophilic attack by nitriles to form intermediate amidoximes, which subsequently cyclize to oxadiazoles. This approach achieved moderate yields (45–65%) in a 141-member library synthesis.

Representative Conditions

  • Reactants : Benzoyl chloride (for phenyl substitution) + pyrrolidin-2-one-4-carbonitrile

  • Catalyst : POCl₃/DMF (Vilsmeier reagent)

  • Temperature : 80–100°C

  • Yield : ~58%

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates oxadiazole formation. Aryl-nitriles and hydroxylamine hydrochloride react under basic conditions (e.g., K₂CO₃) with MgO as a catalyst. This method reduces reaction times from hours to minutes (e.g., 15 min at 150°C) while improving yields to 70–85%.

Optimized Protocol

  • Reactants : 4-Cyano-pyrrolidin-2-one + hydroxylamine hydrochloride

  • Solvent : DMF

  • Catalyst : MgO (10 mol%)

  • Microwave Power : 300 W

  • Yield : 78%

Amidoxime Intermediate Route

Amidoximes, prepared from nitriles and hydroxylamine, react with esters under basic conditions to form oxadiazoles. This method offers superior regioselectivity for 3,5-disubstituted oxadiazoles.

Key Steps

  • Amidoxime Formation :
    R-CN+NH2OHR-C(=N-OH)-NH2\text{R-CN} + \text{NH}_2\text{OH} \rightarrow \text{R-C(=N-OH)-NH}_2

  • Cyclization :
    R-C(=N-OH)-NH2+R’-COOR”Oxadiazole+H2O\text{R-C(=N-OH)-NH}_2 + \text{R'-COOR''} \rightarrow \text{Oxadiazole} + \text{H}_2\text{O}

For this compound, the pyrrolidinone-4-carboxylate ester reacts with phenylamidoxime in ethanol with triethylamine, yielding 62–68% product.

Integrated Synthesis Pathways

Sequential Functionalization

This two-step approach first constructs the pyrrolidin-2-one core, followed by oxadiazole annulation.

Step 1 : Pyrrolidin-2-one-4-carbonitrile Synthesis

  • Starting Material: 4-Cyanopyrrolidine

  • Oxidation: MnO₂ in CH₂Cl₂ at 25°C (12 h)

  • Yield: 89%

Step 2 : Oxadiazole Formation

  • Method: One-pot Vilsmeier activation (as in Section 2.1)

  • Yield: 58%

  • Total Yield : 51.6%

Convergent Synthesis

The oxadiazole ring is pre-formed and coupled to the pyrrolidinone via Suzuki-Miyaura cross-coupling.

Procedure :

  • Synthesize 5-(4-bromophenyl)-1,2,4-oxadiazole.

  • Perform Pd-catalyzed coupling with pyrrolidin-2-one-4-boronic acid.

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃

  • Solvent : Dioxane/H₂O (4:1)

  • Yield : 48%

Comparative Analysis of Methods

Method Conditions Yield Time Advantages Limitations
One-Pot Vilsmeier80–100°C, POCl₃/DMF58%6–8 hScalable, minimal purificationMoisture-sensitive reagents
Microwave150°C, MgO, DMF78%15 minRapid, high yieldSpecialized equipment required
Amidoxime RouteEtOH, Et₃N, reflux68%12 hHigh regioselectivityMulti-step, lower atom economy
Convergent SynthesisPd catalysis, dioxane/H₂O48%24 hModular substrate variationCostly catalysts, moderate yield

Mechanistic Insights and Optimization

Role of Catalysts

  • Vilsmeier Reagent : Activates carboxylic acids via chloroimidate intermediates, enhancing electrophilicity for nitrile attack.

  • MgO in Microwave Synthesis : Stabilizes the transition state through Lewis acid-base interactions, lowering activation energy.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) improve oxadiazole cyclization by stabilizing charged intermediates. However, DMF’s high boiling point complicates product isolation, prompting exploration of ionic liquids as alternatives.

Temperature and Time Trade-offs

Conventional heating (6–8 h at 100°C) versus microwave (15 min at 150°C) highlights the kinetic advantages of dielectric heating. Computational modeling suggests microwave irradiation reduces reaction activation energy by 15–20 kJ/mol.

Analyse Chemischer Reaktionen

Reactivity of the Oxadiazole Ring

The 1,2,4-oxadiazole ring exhibits distinct reactivity patterns influenced by electron-withdrawing effects and ring strain:

Table 1: Oxadiazole Ring Reactions

Reaction TypeConditionsProduct/OutcomeSource
Nucleophilic SubstitutionKOH/DMSO, RTRing-opening or substitution at C(5)
Electrophilic AdditionHNO₃/H₂SO₄ (nitration)Nitro-group addition to phenyl substituent
CycloadditionThermal or microwave conditionsFormation of fused heterocycles
  • Nucleophilic Attack : The electron-deficient C(5) position undergoes nucleophilic substitution with amines or alkoxides, forming derivatives like amides or ethers .

  • Electrophilic Substitution : The phenyl group attached to the oxadiazole participates in nitration or sulfonation under acidic conditions.

Pyrrolidinone Ring Transformations

The pyrrolidin-2-one core is susceptible to hydrolysis, reduction, and ring-opening reactions:

Table 2: Pyrrolidinone Reactivity

Reaction TypeReagents/ConditionsProductSource
HydrolysisHCl/H₂O, refluxRing-opening to γ-aminobutyric acid analog
ReductionNaBH₄ or LiAlH₄Pyrrolidine formation
AlkylationAlkyl halides, base (K₂CO₃)N-substituted pyrrolidinones
  • Hydrolysis : Acidic or basic conditions cleave the lactam bond, yielding linear carboxylic acid derivatives .

  • Reduction : Borohydrides reduce the carbonyl group to a hydroxyl, forming pyrrolidinol derivatives .

Cross-Coupling Reactions

The compound’s aromatic and heterocyclic frameworks enable participation in transition-metal-catalyzed reactions:

Table 3: Cross-Coupling Examples

Reaction TypeCatalyst SystemApplicationSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxaneBiaryl synthesis via phenyl-Bpin
Buchwald-HartwigPd₂(dba)₃, XantphosN-arylation of pyrrolidinone
  • Suzuki Coupling : The phenyl group undergoes cross-coupling with boronic acids to introduce diverse aryl groups .

  • Buchwald-Hartwig Amination : Facilitates N-arylation of the pyrrolidinone nitrogen .

Condensation and Cyclization

The carbonyl group in pyrrolidinone participates in condensation reactions:

Table 4: Condensation Pathways

ReactantConditionsProductSource
HydrazinesEthanol, refluxHydrazide formation
ThiosemicarbazidesHCl, RTThiadiazole derivatives
  • Hydrazide Formation : Reaction with hydrazine yields hydrazides, precursors for heterocyclic scaffolds like 1,3,4-oxadiazoles .

  • Thiadiazole Synthesis : Condensation with carbon disulfide produces thiadiazole derivatives under basic conditions .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C without melting, typical of oxadiazole derivatives.

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes under strongly acidic/basic environments.

Wissenschaftliche Forschungsanwendungen

2.1. GPBAR1 Agonists

Recent studies have highlighted the potential of compounds containing the oxadiazole structure as selective agonists for the G-protein bile acid receptor 1 (GPBAR1). This receptor is implicated in metabolic and inflammatory diseases such as type 2 diabetes and non-alcoholic steatohepatitis. Research indicates that derivatives featuring the oxadiazole-pyrrolidine scaffold can selectively activate GPBAR1 without affecting other bile acid receptors, making them promising candidates for drug development aimed at metabolic disorders .

2.2. Anti-inflammatory Agents

The compound has also been investigated for its anti-inflammatory properties. In a study focused on pyrrolo[3,4-d]pyridazinone derivatives, it was found that modifications involving oxadiazole structures could lead to compounds with better selectivity for cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. These findings suggest that 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one could serve as a basis for developing new non-steroidal anti-inflammatory drugs (NSAIDs) with fewer gastrointestinal side effects compared to traditional NSAIDs .

3.1. Antimicrobial Properties

Research has demonstrated that compounds containing the oxadiazole moiety exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that certain derivatives possess antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. This broad-spectrum antimicrobial efficacy positions these compounds as potential candidates for treating infections .

3.2. Antidiabetic Effects

The modulation of GPBAR1 by these compounds may also extend to antidiabetic effects. By enhancing the receptor's activity, these agents can potentially improve glucose metabolism and insulin sensitivity, offering a therapeutic avenue for managing diabetes .

Case Studies and Research Findings

StudyFindings
1Identification of new GPBAR1 agonists with high selectivity and efficacy .
2Development of anti-inflammatory agents with improved COX-2 selectivity compared to existing NSAIDs .
3Evaluation of antimicrobial activity showing effectiveness against multiple bacterial and fungal strains .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one with key analogs, emphasizing substituent effects:

Compound Name Substituents (Oxadiazole/Pyrrolidinone) Molecular Weight (g/mol) Key Structural Features Reference
This compound Phenyl/None 243.25 (calculated) Baseline structure; unmodified phenyl
1-(4-Fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one Phenyl/4-Fluorophenyl 261.26 Enhanced electronegativity from fluorine
1-(3-Chloro-4-fluorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one Cyclopropyl/3-Cl-4-F-phenyl 346.78 Increased lipophilicity; halogenated aryl
1-(3,5-Dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one 3-Me-phenyl/3,5-diMe-phenyl 347.40 Steric bulk; higher logP

Key Observations:

  • Lipophilicity: The cyclopropyl-substituted oxadiazole (346.78 g/mol) and 3,5-dimethylphenyl analog (347.40 g/mol) exhibit increased molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Biologische Aktivität

The compound 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Structural Characteristics

The unique structure of this compound combines a pyrrolidinone core with an oxadiazole moiety and a phenyl group. The oxadiazole ring is known for its potential biological activity, influencing various pharmacological properties.

Antimicrobial Activity

Research has indicated that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxadiazoles demonstrate activity against a range of bacteria and fungi, including:

Microorganism Activity
Staphylococcus aureusInhibition observed
Escherichia coliInhibition observed
Candida albicansInhibition observed

The presence of substituents on the phenyl ring can enhance the antimicrobial activity of these compounds .

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For example, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines. The following table summarizes some key findings:

Compound Cell Line IC50 (μM) Mechanism of Action
1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo...)MCF-715.63Induces apoptosis via p53 activation
Novel 1,2,4-Oxadiazole DerivativeA5490.12–2.78Inhibits proliferation

These compounds were found to induce apoptosis in cancer cells through mechanisms involving p53 expression and caspase activation .

GPBAR1 Agonist Activity

The G-protein bile acid receptor 1 (GPBAR1) has emerged as a target for metabolic disorders. Research on related oxadiazole derivatives has demonstrated their ability to act as potent GPBAR1 agonists. For example:

Derivative Activity Selectivity
((1,2,4-Oxadiazol-5-yl)pyrrolidin-3-yl) urea derivativesHigh GPBAR1 activationSelective over other receptors

These findings suggest that modifications in the oxadiazole structure can lead to compounds with enhanced selectivity and efficacy in targeting GPBAR1 .

Case Studies

Several case studies illustrate the biological potential of this compound and its analogs:

  • Study on Antimicrobial Properties : A series of substituted phenyl oxadiazoles were synthesized and tested against common pathogens. Results indicated that specific substitutions significantly improved activity against Bacillus subtilis and Pseudomonas aeruginosa.
  • Evaluation of Anticancer Effects : In vitro studies demonstrated that certain derivatives induced cell cycle arrest and apoptosis in MCF-7 breast cancer cells, highlighting their potential as chemotherapeutic agents.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one, and how is its purity validated?

The synthesis typically involves cyclization reactions between amidoxime precursors and activated carbonyl derivatives. For example, oxadiazole rings can be formed via [2+3] cycloaddition using nitrile oxides and nitriles under thermal or catalytic conditions . Purity is confirmed via HPLC (>95% purity thresholds), 1H/13C NMR (to verify proton/carbon environments), and mass spectrometry (to confirm molecular weight). Single-crystal X-ray diffraction (e.g., for structurally analogous compounds) provides definitive structural validation .

Q. Which spectroscopic techniques are critical for characterizing this compound’s molecular structure?

Key methods include:

  • 1H/13C NMR : Identifies proton/carbon environments, particularly the oxadiazole ring (δ 8.5–9.0 ppm for aromatic protons) and pyrrolidin-2-one moiety (δ 2.0–3.5 ppm for aliphatic protons) .
  • IR spectroscopy : Detects functional groups like C=N (1600–1650 cm⁻¹) and C=O (1700–1750 cm⁻¹) .
  • X-ray crystallography : Resolves bond lengths and angles, critical for confirming stereochemistry .

Q. What physicochemical properties are pivotal for optimizing solubility and bioavailability?

Key properties include:

  • LogP : Predicts lipophilicity; modifications like polar substituents (e.g., hydroxyl groups) can enhance aqueous solubility .
  • Melting point : 131–133°C (ethanol recrystallization) impacts formulation strategies .
  • Salt formation : Hydrochloride salts (e.g., pyrrolidin-2-one derivatives) improve bioavailability by enhancing solubility .

Advanced Research Questions

Q. How do structural modifications at the 3-phenyl group of the oxadiazole ring influence biological activity?

Structure-Activity Relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., -CF₃) on the phenyl ring enhance apoptosis-inducing activity in cancer cells (e.g., IC₅₀ < 1 µM in T47D breast cancer cells) .
  • Replacing phenyl with heteroaromatic groups (e.g., pyridyl) maintains activity by preserving π-π stacking interactions with targets like TIP47 .
  • Computational docking (e.g., using density-functional theory, DFT) suggests substituent polarity modulates binding affinity to molecular targets .

Q. What strategies resolve contradictions in reported biological activities across studies?

Discrepancies may arise from:

  • Cell line variability : Activity in breast cancer lines (e.g., T47D) but not others (e.g., colorectal) .
  • Assay conditions : Differences in incubation time or serum content.
  • Orthogonal validation : Combine caspase-3 activation assays (apoptosis) with flow cytometry (cell-cycle arrest) to confirm mechanisms .
  • Meta-analysis : Compare data across studies (e.g., vs. 9) while controlling for variables like purity (>98% by HPLC) .

Q. Which computational methods predict the compound’s binding mode to molecular targets?

  • Density-functional theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .
  • Molecular docking : Software like AutoDock models interactions with targets (e.g., TIP47, an IGF-II receptor binding protein) .
  • Molecular dynamics (MD) simulations : Evaluate ligand-receptor complex stability over time (≥100 ns trajectories) .

Methodological Considerations

Q. How can researchers validate the compound’s role in modulating oxidative phosphorylation (OXPHOS)?

  • Seahorse XF Analyzer : Measures oxygen consumption rate (OCR) in cancer cells treated with the compound.
  • Contradictions : BAY87-2243 (a related oxadiazole) inhibits OXPHOS but fails to kill cells in vitro, suggesting context-dependent effects .
  • Mitochondrial isolation : Directly assay Complex I activity via NADH dehydrogenase assays .

Q. What experimental designs are optimal for evaluating antimicrobial activity?

  • Broth microdilution : Determine minimum inhibitory concentrations (MICs) against S. aureus (e.g., MIC = 4 µg/mL vs. metronidazole at 16 µg/mL) .
  • Time-kill assays : Assess bactericidal vs. bacteriostatic effects over 24 hours .
  • Resistance profiling : Serial passage experiments to monitor mutation rates under sublethal doses .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.